Hexadecasphinganine
Overview
Description
Hexadecasphinganine is a sphingoid base, specifically a type of sphinganine, obtained by the formal hydrogenation of the double bond in hexadecasphingosine . It is a long-chain amino alcohol with the molecular formula C16H35NO2 . This compound is a significant component of sphingolipids, which are essential for cellular structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecasphinganine can be synthesized through the hydrogenation of hexadecasphingosine. The process involves the reduction of the double bond in hexadecasphingosine using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale hydrogenation of hexadecasphingosine. The reaction is carried out under controlled conditions to ensure complete reduction of the double bond, yielding this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Hexadecasphinganine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: N-acylthis compound and other substituted derivatives.
Scientific Research Applications
Hexadecasphinganine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex sphingolipids.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Industry: Utilized in the production of bioactive compounds and as a component in cosmetic formulations
Mechanism of Action
Hexadecasphinganine exerts its effects primarily through its role in sphingolipid metabolism. It is involved in the biosynthesis of ceramides, which are crucial for maintaining the integrity of cell membranes and regulating cellular processes such as apoptosis and cell growth . The molecular targets include enzymes involved in sphingolipid metabolism, such as ceramide synthase .
Comparison with Similar Compounds
Hexadecasphingosine: The unsaturated precursor of hexadecasphinganine.
Dihydrosphingosine: Another sphingoid base with a similar structure but different chain length.
Sphinganine: A general term for sphingoid bases with varying chain lengths.
Uniqueness: this compound is unique due to its specific chain length and saturation, which confer distinct physical and chemical properties.
Properties
IUPAC Name |
(2S,3R)-2-aminohexadecane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h15-16,18-19H,2-14,17H2,1H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLREJQHRKUJHD-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349654 | |
Record name | Hexadecasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28457-97-8 | |
Record name | Hexadecasphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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